molecular formula C14H20N2O4S B5324941 N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide

Cat. No.: B5324941
M. Wt: 312.39 g/mol
InChI Key: GSOIMCCGHNILOI-UHFFFAOYSA-N
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Description

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide is an organic compound that features a morpholine ring, a phenyl group, and an ethanesulfonamide moiety

Properties

IUPAC Name

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-21(18,19)15(2)13-6-4-12(5-7-13)14(17)16-8-10-20-11-9-16/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOIMCCGHNILOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide typically involves the reaction of N-methylmorpholine with 4-(chlorocarbonyl)phenyl ethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler compound with a similar morpholine ring structure.

    4-(chlorocarbonyl)phenyl ethanesulfonamide: A precursor in the synthesis of N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide.

    N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide: A structurally related compound with a methanesulfonamide group instead of an ethanesulfonamide group.

Uniqueness

This compound is unique due to its combination of a morpholine ring, phenyl group, and ethanesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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